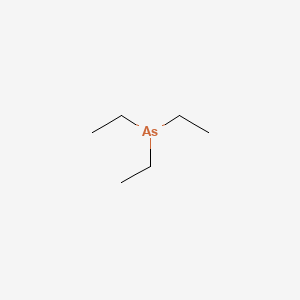

Triethylarsine

Descripción general

Descripción

Triethylarsine is an organoarsenic compound with the chemical formula C6H15As. It is a colorless liquid with a garlic-like odor, commonly used in organic synthesis and coordination chemistry. This compound is known for its ability to form complexes with various metals, making it a valuable reagent in the field of inorganic chemistry .

Métodos De Preparación

Triethylarsine can be synthesized through several methods. One common synthetic route involves the reaction of arsenic trichloride with ethylmagnesium bromide, followed by hydrolysis. The reaction conditions typically require an inert atmosphere and low temperatures to prevent decomposition . Industrial production methods often involve the use of arsine gas and ethyl halides under controlled conditions to ensure safety and efficiency .

Análisis De Reacciones Químicas

Reaction Mechanism with Rhodium Complexes

Triethylarsine exhibits unique reactivity in organometallic systems, particularly with cyclooctadiene-o-semiquinone rhodium(I) complexes. The reaction involves reversible intramolecular electron transfer , forming pentacoordinated Rh(II) catecholate complexes. Key observations include:

-

Electron Transfer Dynamics : The reaction is governed by the energy difference (ΔE) between the highest occupied molecular orbital (d_{z²} level) of the Rh(I) complex and the unpaired electron orbital of the semiquinone (SQ*) ligand. This ΔE determines the feasibility of electron transfer upon AsEt₃ coordination .

-

Coordination Effects : The addition of AsEt₃ triggers a redox process, stabilizing intermediate Rh(II) species. This mechanism highlights AsEt₃’s role as a ligand in modulating metal-centered redox transformations.

Table 1: Key Parameters in Rhodium Complex Reaction

Physical and Structural Data

This compound’s properties influence its reactivity:

-

Molecular Formula : C₆H₁₅As (Molecular Weight = 162.10 g/mol) .

-

Phase Behavior :

-

Solvation : Miscible with organic solvents but poorly soluble in water .

Table 2: Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 162.10 g/mol | |

| Triple Point | 181.8 K | |

| Solubility in Water | Limited (112.4 g/L at 20°C) |

Potential Reaction Pathways

While direct experimental data on this compound’s broader reactivity is limited in the provided sources, its structural similarity to triethylamine (a common base in organic synthesis) suggests possible roles in:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Triethylarsine has the chemical formula and is characterized by its strong odor and volatility. It is a colorless liquid at room temperature, with properties that make it useful in several chemical processes.

Applications Overview

-

Synthesis of Organometallic Compounds

- This compound is often used as a ligand in the formation of organometallic complexes. Its ability to coordinate with metals enhances the reactivity and stability of these compounds, making it vital in catalysis and materials synthesis.

-

Microelectronics Industry

- In the microelectronics field, this compound serves as a source of arsenic for doping semiconductors. This process is crucial for the fabrication of various electronic components, including transistors and diodes.

-

Coordination Chemistry

- This compound is employed in coordination chemistry to form complexes with transition metals, which are essential for various catalytic processes. The study of these complexes helps in understanding their structural and electronic properties.

-

Pharmaceutical Applications

- Although less common, this compound has potential applications in drug synthesis, particularly in the development of arsenic-based therapeutics. Its reactivity can be harnessed to create novel pharmaceutical compounds.

-

Analytical Chemistry

- TEA is utilized as a reagent in analytical chemistry for the detection and quantification of certain metal ions through complexation reactions.

Data Tables

| Application Area | Description |

|---|---|

| Microelectronics | Doping agent for semiconductor fabrication |

| Coordination Chemistry | Ligand for transition metal complexes |

| Synthesis | Used in the preparation of organometallic compounds |

| Analytical Chemistry | Reagent for detecting metal ions through complexation |

Case Studies

Case Study 1: Doping in Semiconductor Manufacturing

In semiconductor manufacturing, this compound is used to introduce arsenic into silicon wafers during chemical vapor deposition (CVD). This process enhances the electrical properties of silicon, allowing for better performance in electronic devices. Studies have shown that precise control over doping levels leads to improved efficiency in devices such as solar cells and transistors.

Case Study 2: Coordination Complexes

Research has demonstrated that this compound can form stable complexes with platinum and palladium, which are crucial catalysts in organic reactions such as cross-coupling reactions. The study of these complexes has revealed insights into their catalytic mechanisms, improving our understanding of how to optimize reactions for industrial applications.

Safety Considerations

Handling this compound requires strict safety protocols due to its toxicity and potential health hazards associated with exposure. Proper ventilation, personal protective equipment (PPE), and adherence to regulatory guidelines are essential when working with this compound.

Mecanismo De Acción

The mechanism of action of triethylarsine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can alter the electronic properties of the metal, influencing its reactivity and catalytic activity. The molecular targets of this compound include transition metals such as palladium, platinum, and gold, which are commonly used in catalytic processes . The pathways involved in these reactions often include oxidative addition, reductive elimination, and ligand exchange .

Comparación Con Compuestos Similares

Triethylarsine is similar to other organoarsenic compounds such as trimethylarsine and triphenylarsine. it is unique in its ability to form more stable complexes with certain metals due to the steric and electronic effects of the ethyl groups. Trimethylarsine, for example, has smaller methyl groups, which can lead to less stable complexes. Triphenylarsine, on the other hand, has larger phenyl groups, which can cause steric hindrance and affect the reactivity of the metal center .

Actividad Biológica

Triethylarsine (TEA) is an organoarsenic compound that has garnered attention in various fields, particularly in toxicology and medicinal chemistry. This article delves into the biological activities of this compound, examining its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula . It is characterized by three ethyl groups attached to an arsenic atom. The compound is typically a colorless liquid with a distinctive odor, soluble in organic solvents but less so in water. Its properties make it a subject of interest both for its potential utility and its hazards.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : TEA exhibits significant cytotoxic effects on various cell lines. Studies have shown that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function .

- Inhibition of Enzymatic Activity : this compound has been reported to inhibit certain enzymes, such as those involved in cellular respiration. This inhibition can lead to metabolic disturbances within cells, contributing to its cytotoxic effects .

- Interaction with Cellular Components : The compound can bind to thiol groups in proteins, leading to altered protein function and cellular signaling pathways. This interaction is crucial for understanding its toxicological profile .

Toxicological Profile

This compound is classified as a toxic compound, with exposure leading to various health effects:

- Acute Toxicity : Inhalation or ingestion can result in symptoms such as nausea, vomiting, abdominal pain, and neurological disturbances. The median lethal dose (LD50) varies depending on the route of exposure but is generally low, indicating high toxicity .

- Chronic Effects : Long-term exposure may lead to arsenic accumulation in tissues, resulting in chronic health issues such as skin lesions, peripheral neuropathy, and increased cancer risk .

Case Studies

Several case studies have documented the effects of this compound on human health:

- Occupational Exposure : A study involving workers in an arsenic processing plant revealed high incidences of respiratory problems and skin lesions attributed to this compound exposure. Monitoring showed elevated levels of arsenic in urine samples, correlating with reported symptoms .

- Animal Studies : Research on animal models has demonstrated that exposure to this compound leads to significant organ damage, particularly in the liver and kidneys. Histopathological examinations revealed necrosis and inflammation consistent with arsenic poisoning .

Research Findings

Recent studies have focused on both the toxicological aspects and potential therapeutic applications of this compound:

- Antitumor Activity : Some research suggests that modified forms of this compound may exhibit antitumor properties by targeting specific cancer cell lines. For example, derivatives have shown promise in inhibiting tumor growth through ROS-mediated pathways .

- Drug Development : Investigations into the use of this compound as a lead compound for new drugs are ongoing. Its ability to induce apoptosis in cancer cells makes it a candidate for further pharmacological studies aimed at developing novel anticancer therapies .

Summary Table: Biological Activity Overview

Propiedades

IUPAC Name |

triethylarsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15As/c1-4-7(5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVNWQJKWKSDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[As](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15As | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210702 | |

| Record name | Arsine triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-75-4 | |

| Record name | Triethylarsine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylarsine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsine triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylarsine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLARSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M992L6PA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Triethylarsine has the molecular formula (C2H5)3As and a molecular weight of 162.11 g/mol.

A: Several spectroscopic techniques have been used to characterize this compound, including infrared (IR) spectroscopy [], Raman spectroscopy [], electron spin resonance (ESR) spectroscopy [, ], and nuclear magnetic resonance (NMR) spectroscopy [, ]. These techniques provide information about the molecule's structure, bonding, and electronic environment.

A: this compound decomposes at temperatures above 700°C via a radical process []. Studies on its pyrolysis using surface photo-absorption (SPA) have revealed high activation energies for this decomposition, similar to other trialkylarsines like trimethylarsine [, ].

A: this compound has been investigated as a precursor for the epitaxial growth of gallium arsenide (GaAs) thin films using techniques like metalorganic chemical vapor deposition (MOCVD) [, , , ] and metalorganic molecular beam epitaxy (MOMBE) [, ].

A: Yes, this compound can lead to significant carbon contamination in GaAs films during growth []. Combining it with arsine (AsH3) or ammonia (NH3) during deposition can mitigate this issue [].

A: While specific computational studies solely focused on this compound might be limited within the provided papers, researchers have utilized 31P NMR spectroscopy to investigate solid-state structures of related copper and silver complexes containing triphenylphosphine []. This approach can offer insights into the structural properties of such compounds.

A: The presence of three ethyl groups in this compound significantly influences its decomposition pathway and temperature compared to arsenic hydrides like arsine (AsH3) [, ]. The absence of a hydrogen-arsenic bond in this compound results in higher activation energies for its pyrolysis on GaAs surfaces [, ].

A: While this compound has been considered as a potential liquid arsenic source for semiconductor fabrication [], safety concerns arise due to its toxicity upon inhalation []. Researchers are exploring less hazardous alternatives like tertiarybutylarsine, diethylarsine, and dimethylarsine [] to address these safety concerns.

A: Researchers employ a combination of techniques like gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) [, ], electron ionization mass spectrometry (EI-MS) [], and time-of-flight mass spectrometry (TOF-MS) [] to identify and quantify volatile arsenic species, including this compound.

A: Cryotrapping (CT) proves crucial for enhancing the sensitivity and precision in detecting volatile arsenic species []. Optimized CT parameters, such as employing silanized glass beads as packing material, using a high trapping flow rate, applying a suitable heating rate, and utilizing liquid argon as a coolant, significantly improve the recovery and analysis of these compounds [].

A: Analyzing volatile arsenic compounds with intricate structures, such as this compound, using CT-CF techniques is more appropriate for qualitative than quantitative purposes []. This limitation arises from the inherent instability of these compounds, making precise quantification challenging [].

A: Tertiary butylarsine (tBAs), diethylarsine (DEAsH), and arsine (AsH3) are being explored as alternative arsenic precursors for GaAs growth due to their lower decomposition activation energies compared to trialkylarsines like this compound [, ].

A: this compound holds historical importance as one of the early organoarsenic compounds synthesized and studied. Its preparation, along with triethylstibine, using diethylzinc and arsenic trichloride represented a significant advancement in organometallic chemistry during its early stages [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.